molecular formula C20H20N6O2 B2587016 4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2415541-08-9

4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B2587016
CAS No.: 2415541-08-9
M. Wt: 376.42
InChI Key: VOOHFSYBPSAIDA-UHFFFAOYSA-N
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Description

4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex heterocyclic compound that features a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as ammonium acetate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, resulting in its antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity can result in a broader spectrum of pharmacological activities compared to simpler compounds .

Properties

IUPAC Name

[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-13-4-6-22-20(23-13)26-11-15-9-25(10-16(15)12-26)19(27)17-7-18(28-24-17)14-3-2-5-21-8-14/h2-8,15-16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOHFSYBPSAIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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